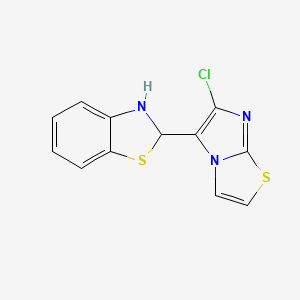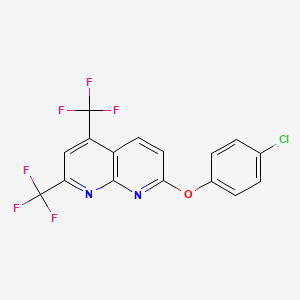![molecular formula C17H16F2N2O B3034910 2,6-difluoro-N-[4-(1-pyrrolidinyl)phenyl]benzenecarboxamide CAS No. 251097-47-9](/img/structure/B3034910.png)
2,6-difluoro-N-[4-(1-pyrrolidinyl)phenyl]benzenecarboxamide
Vue d'ensemble
Description
2,6-difluoro-N-[4-(1-pyrrolidinyl)phenyl]benzenecarboxamide is a chemical compound known for its unique structure and properties. It features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, attached to a phenyl ring substituted with two fluorine atoms at the 2 and 6 positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-[4-(1-pyrrolidinyl)phenyl]benzenecarboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of appropriate precursors or functionalization of preformed rings.
Attachment of the Phenyl Ring: The phenyl ring with fluorine substitutions is then attached to the pyrrolidine ring through a series of reactions, such as Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group, which can be achieved through amide bond formation reactions using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes mentioned above, with optimization of reaction conditions to ensure high yield and purity. The use of efficient catalysts and environmentally benign reagents is crucial for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-difluoro-N-[4-(1-pyrrolidinyl)phenyl]benzenecarboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups onto the phenyl ring .
Applications De Recherche Scientifique
2,6-difluoro-N-[4-(1-pyrrolidinyl)phenyl]benzenecarboxamide has diverse applications in scientific research, including:
Medicinal Chemistry: It is a promising candidate for drug development due to its unique structure and potential biological activity.
Pharmaceutical Sciences: The compound is studied for its potential therapeutic effects and interactions with biological targets.
Material Synthesis: Its unique properties make it suitable for the synthesis of advanced materials with specific functionalities.
Mécanisme D'action
The mechanism of action of 2,6-difluoro-N-[4-(1-pyrrolidinyl)phenyl]benzenecarboxamide involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and fluorine substitutions play a crucial role in its binding affinity and selectivity towards target proteins. The compound may exert its effects through modulation of enzyme activity or receptor binding, leading to various biological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings, such as pyrrolizines and pyrrolidine-2-one, exhibit comparable biological activities.
Fluorophenyl Derivatives: Compounds with fluorine-substituted phenyl rings, such as fluorophenyl sulfonamides, show similar potency and selectivity profiles.
Uniqueness
2,6-difluoro-N-[4-(1-pyrrolidinyl)phenyl]benzenecarboxamide stands out due to its specific combination of a pyrrolidine ring and fluorine-substituted phenyl ring, which imparts unique chemical and biological properties. This combination enhances its potential as a versatile scaffold for drug discovery and material synthesis .
Propriétés
IUPAC Name |
2,6-difluoro-N-(4-pyrrolidin-1-ylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O/c18-14-4-3-5-15(19)16(14)17(22)20-12-6-8-13(9-7-12)21-10-1-2-11-21/h3-9H,1-2,10-11H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUUGMIWUFZBTNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


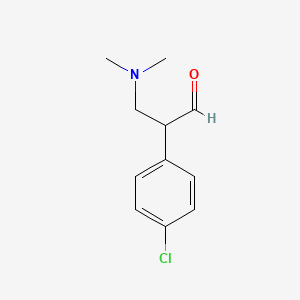
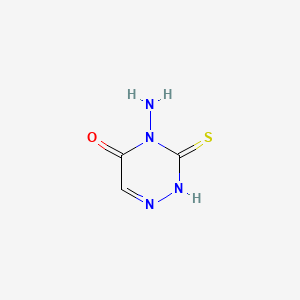
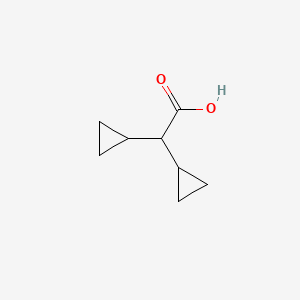
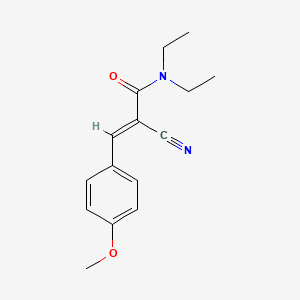
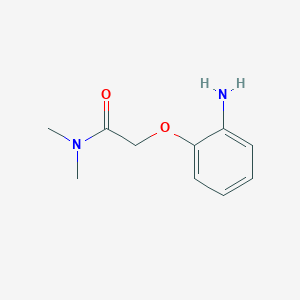
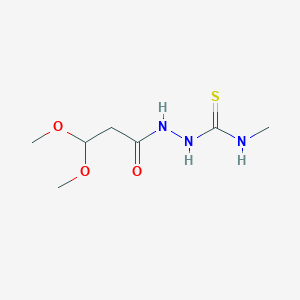
![4-[(3,5-dichloroanilino)methylene]-5-(methoxymethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3034838.png)
![5-[1-(4-chlorophenoxy)ethyl]-N-ethyl-1H-pyrazole-1-carboxamide](/img/structure/B3034841.png)
![2-(4-chlorophenyl)-N-[2-(4-chlorophenyl)-2-oxoethyl]-N,N-dimethyl-2-oxo-1-ethanaminium bromide](/img/structure/B3034842.png)
![1-{5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazol-1-yl}-1-ethanone](/img/structure/B3034843.png)
